Cas no 73775-92-5 (piperidin-4-yl acetate)

Piperidin-4-yl acetate is a versatile intermediate in organic synthesis, primarily used in pharmaceutical and agrochemical applications. Its structure, featuring both an acetate ester and a piperidine ring, makes it a valuable building block for the preparation of bioactive compounds. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its stability under standard handling conditions ensures reliable performance in synthetic workflows. Piperidin-4-yl acetate is particularly useful in the development of alkaloid derivatives and other nitrogen-containing heterocycles, offering a balance of reactivity and selectivity for targeted modifications. Proper storage under inert conditions is recommended to maintain its integrity.
piperidin-4-yl acetate structure
piperidin-4-yl acetate structure
Product Name:piperidin-4-yl acetate
CAS No:73775-92-5
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD13179052
CID:542001
PubChem ID:11252075
Update Time:2025-08-04

piperidin-4-yl acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid 4-piperidinyl ester
    • 4-Piperidinol, acetate (ester)
    • piperidin-4-yl acetate
    • 4-acetoxy-piperidine
    • XCOWFHRNGJAHDO-UHFFFAOYSA-N
    • AKOS006352065
    • F2147-1211
    • 73775-92-5
    • FT-0745791
    • piperidin-4-ylacetate
    • SCHEMBL1490076
    • EN300-148773
    • DTXSID80460067
    • MDL: MFCD13179052
    • Inchi: 1S/C7H13NO2/c1-6(9)10-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3
    • InChI Key: XCOWFHRNGJAHDO-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1CCNCC1

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 38.3Ų

piperidin-4-yl acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A129009241-1g
Piperidin-4-yl acetate
73775-92-5 95%
1g
$433.62 2023-09-01
TRC
P308051-100mg
Piperidin-4-yl Acetate
73775-92-5
100mg
$ 95.00 2022-06-03
TRC
P308051-500mg
Piperidin-4-yl Acetate
73775-92-5
500mg
$ 340.00 2022-06-03
TRC
P308051-1g
Piperidin-4-yl Acetate
73775-92-5
1g
$ 550.00 2022-06-03
Enamine
EN300-148773-50mg
piperidin-4-yl acetate
73775-92-5
50mg
$321.0 2023-09-28
Enamine
EN300-148773-100mg
piperidin-4-yl acetate
73775-92-5
100mg
$336.0 2023-09-28
Enamine
EN300-148773-250mg
piperidin-4-yl acetate
73775-92-5
250mg
$352.0 2023-09-28
Enamine
EN300-148773-500mg
piperidin-4-yl acetate
73775-92-5
500mg
$366.0 2023-09-28
Enamine
EN300-148773-1000mg
piperidin-4-yl acetate
73775-92-5
1000mg
$382.0 2023-09-28
Enamine
EN300-148773-2500mg
piperidin-4-yl acetate
73775-92-5
2500mg
$760.0 2023-09-28

Additional information on piperidin-4-yl acetate

Piperidin-4-yl Acetate: A Comprehensive Overview

Piperidin-4-yl acetate, identified by the CAS number 73775-92-5, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique chemical properties. This compound, which belongs to the broader category of acetates, is derived from piperidine, a six-membered saturated heterocyclic amine. The substitution at the 4-position of the piperidine ring with an acetyl group imparts distinctive reactivity and functionality to the molecule.

Recent studies have highlighted the potential of piperidin-4-yl acetate in various fields, including pharmaceuticals, agrochemicals, and materials science. Its ability to act as a precursor in the synthesis of bioactive compounds has made it a valuable intermediate in organic synthesis. For instance, researchers have explored its role in the development of novel antibiotics and antiviral agents, leveraging its structural versatility to design molecules with enhanced efficacy and reduced toxicity.

The synthesis of piperidin-4-yl acetate typically involves nucleophilic acylation of piperidine with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is often carried out under basic conditions to facilitate the nucleophilic attack by the amine group on the carbonyl carbon. The resulting product is a stable compound that can be purified via standard techniques such as column chromatography or recrystallization.

In terms of physical properties, piperidin-4-yl acetate is a white crystalline solid with a melting point of approximately 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility and stability are critical factors.

One of the most promising applications of piperidin-4-yl acetate lies in its use as a building block for constructing complex molecular architectures. For example, it has been employed in the synthesis of bioactive alkaloids, which are known for their diverse pharmacological activities. By modifying the substituents on the piperidine ring or incorporating additional functional groups, chemists can tailor the compound's properties to suit specific biological targets.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing piperidin-4-yl acetate. Researchers have investigated the use of enzyme-catalyzed reactions and microwave-assisted synthesis to improve reaction efficiency and reduce environmental impact. These developments underscore the compound's importance in modern chemical research and its potential for large-scale industrial applications.

In conclusion, piperidin-4-yl acetate (CAS No. 73775-92-5) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its structural flexibility, coupled with recent advancements in synthetic methodologies, positions it as a key player in the development of novel compounds with significant therapeutic and industrial value.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司